molecular formula C5H11ClN2O B166923 3-Aminopiperidin-2-one hydrochloride CAS No. 138377-80-7

3-Aminopiperidin-2-one hydrochloride

Cat. No. B166923
M. Wt: 150.61 g/mol
InChI Key: NLAYLURYAOXTTE-UHFFFAOYSA-N
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Description

3-Aminopiperidin-2-one hydrochloride is a chemical compound with the CAS Number: 138377-80-7 . It has a molecular weight of 150.61 . It is a delta-lactam that is 2-piperidone substituted at position 3 by an amino group .


Synthesis Analysis

(S)-3-Amino-2-piperidone hydrochloride can be used as a building block for the synthesis of 5-hydroxy-2-[(3S)-2-oxo-3-piperidinyl]-1H-isoindole-1,3(2H)-dione by reacting with 4-hydroxyphthalic anhydride . It is also used to prepare eukaryotic signaling peptide glorin and its synthetic analog glorinamide .


Molecular Structure Analysis

The IUPAC name of 3-Aminopiperidin-2-one hydrochloride is 3-amino-2-piperidinone hydrochloride . The InChI code is 1S/C5H10N2O.ClH/c6-4-2-1-3-7-5(4)8;/h4H,1-3,6H2,(H,7,8);1H .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

3-Aminopiperidin-2-one hydrochloride is a solid at room temperature . It is slightly pale yellow to yellow crystal or powder .

Scientific Research Applications

Synthesis and Technology

  • Jiang Jie-yin (2015) described the synthesis of (R)-3-aminopiperidine dihydrochloride from Ethyl nipecotate, involving chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection into hydrochloride. This process achieved an overall yield of 43.1% (Jiang Jie-yin, 2015).

Biological Activity and Synthesis Approaches

  • Anne Cochi, D. G. Pardo, and J. Cossy (2012) explored different approaches to synthesize 3-Aminopiperidines, noting their wide range of biological activities depending on nitrogen substituents. The most efficient method identified was a ring expansion of prolinols, yielding a 2-(azidomethyl)pyrrolidine/3-azidopiperidine ratio of 0:100 under certain conditions (Cochi, Pardo, & Cossy, 2012).

pH-Sensitive Conformational Switches

  • Andrey V. Samoshin et al. (2013) studied derivatives of trans-3-hydroxy-4-aminopiperidine as potential pH-sensitive conformational switches, capable of performing two consecutive flips in varying solution acidity/basicity. This was demonstrated in trans-3-hydroxy-4-morpholinopiperidine through 1H NMR and computational studies (Samoshin et al., 2013).

Analytical Methodologies

  • Shubo Dong et al. (2017) developed a non-derivatization method to determine 3-aminopiperidine using a mixed-mode column combined with a charged aerosol detector (CAD). This method offered high sensitivity and recovery for the analysis of 3-aminopiperidine in linagliptin samples (Dong, Yan, Yang, & Long, 2017).

Synthesis of Specific Derivatives

  • Gerardo X. Ortiz et al. (2014) developed an efficient one-pot synthesis method for 3-azidopiperidines and 3-aminopiperidines. This method is particularly significant for pharmaceutical and biological research due to its versatility and modularity (Ortiz, Kang, & Wang, 2014).

Metabolism in Drug Design

  • Hao Sun and D. Scott (2011) investigated the metabolism of 4-Aminopiperidines by cytochrome P450s. Their study combined theoretical and experimental approaches to understand the molecular interactions essential for the N-dealkylation of 4-aminopiperidines, which is crucial in drug design (Sun & Scott, 2011).

Pharmaceutical Intermediates

  • Yujuan Sun et al. (2021) described a method for resolving (R)-3-aminopiperidine from its racemic form using optically active cyclic phosphoric acids. This method achieved high yield and enantiomeric excess, making it significant for the preparation of pharmaceutical intermediates like alogliptin, trelagliptin, and linagliptin (Sun et al., 2021).

Asymmetric Synthesis

  • Titouan Royal et al. (2016) detailed a rhodium-catalyzed asymmetric hydrogenation method for N-(1-benzylpiperidin-3-yl)enamides, leading to enantioenriched 3-aminopiperidine derivatives. This method is notable for its atom economy and high yields in producing 3-aminopiperidine derivatives, important in natural products and pharmaceutical drugs (Royal et al., 2016).

Safety And Hazards

The safety information for 3-Aminopiperidin-2-one hydrochloride includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a significant interest in this field.

properties

IUPAC Name

3-aminopiperidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c6-4-2-1-3-7-5(4)8;/h4H,1-3,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAYLURYAOXTTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00600004
Record name 3-Aminopiperidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminopiperidin-2-one hydrochloride

CAS RN

138377-80-7
Record name 3-Aminopiperidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Miyamura, K Hata, T Makino, M Saburi… - Journal of the Chemical …, 1987 - pubs.rsc.org
The reaction of bis[(3S)-3-aminopiperidine]copper(II) with but-3-en-2-one in methanol in the presence of ammonia gives an optically active tetra-azamacrocyclic complex in ca. 80% …
Number of citations: 16 pubs.rsc.org
X Liu, Y Jin, W Cai, KD Green, A Goswami… - Organic & …, 2016 - pubs.rsc.org
… from Chem-Impex International, L-(−)-α-amino-ε-caprolactam (L-ACL) hydrochloride was from Fluka, 3-aminopyrrolidin-2-one hydrochloride and 3-aminopiperidin-2-one hydrochloride …
Number of citations: 18 pubs.rsc.org
N Kumar, U Sharma, C Singh… - Current topics in …, 2012 - ingentaconnect.com
… In this racemization-free oxidation method, first 42 was reacted with thionyl chloride in methanol and then treated with triethylamine to give the (S)-3aminopiperidin 2-one hydrochloride (…
Number of citations: 38 www.ingentaconnect.com
HB Jeon - 2000 - search.proquest.com
… Preparation of 3-aminopiperidin-2-one hydrochloride (6). To a solution of L-omithine hydrochloride (3.0 g, 18 mmol) in 2 mL of H20 containing 0.75 g of NaOH was added 10 g of …
Number of citations: 3 search.proquest.com

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